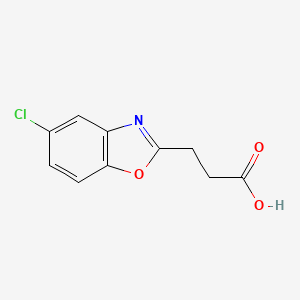
3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid is an organic compound with the molecular formula C10H8ClNO4 and a molecular weight of 241.63 g/mol It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid typically involves the reaction of 5-chloro-2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. One common method involves the condensation of 5-chloro-2-aminophenol with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of solid acid catalysts or ionic liquids can facilitate the condensation reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoic acid: This compound is structurally similar but contains a benzothiazole ring instead of a benzoxazole ring.
2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoic acid: This compound has a similar benzoxazole moiety but differs in the substitution pattern and overall structure.
Uniqueness
3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a benzoxazole ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
FHAZYFVYEMKCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















